![molecular formula C19H25N5O3S B2813136 5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863002-95-3](/img/structure/B2813136.png)
5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
Pyrimidine derivatives are central to a variety of chemical synthesis and reaction studies. For instance, the intramolecular ene reaction of certain dimethylpyrimidine-2,4-diones leads to the formation of pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994). This reaction demonstrates the versatility of pyrimidine compounds in generating new heterocyclic structures with potential biological activity. Similarly, reactions involving amino acid derivatives and dimethylpyrimidine-2,4-diones produce azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents used, showcasing the reactivity of these compounds towards the synthesis of diverse heterocycles (Inazumi et al., 1994).
Applications in Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a major area of interest, with pyrimidine derivatives serving as precursors for various novel heterocycles. The facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the adaptability of pyrimidine frameworks in creating complex structures (Hamama et al., 2012). Additionally, the study on the synthesis of derivatives of 5-amino-7-oxo(6h)-1,3-dithiolo[4,5-d]pyrimidine underscores the continuous exploration for new compounds with potential biological significance (Neiland et al., 1992).
Mechanistic Studies and Novel Syntheses
Research also delves into the mechanisms of reactions involving pyrimidine derivatives, leading to the discovery of novel synthetic pathways and compounds. For example, the synthesis of 2H-pyrido[l′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones ("bent 5-deazaflavins") and their use in oxidation reactions highlight the functional versatility and potential utility of these compounds in chemical transformations (Yoneda et al., 1980).
properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-22-16-14(18(26)23(2)19(22)27)17(21-15(20-16)12-7-8-12)28-11-13(25)24-9-5-3-4-6-10-24/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJDNXOIPRSBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
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